Phosphonium, (2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)diphenyl(phenylmethyl)-, bromide

Description

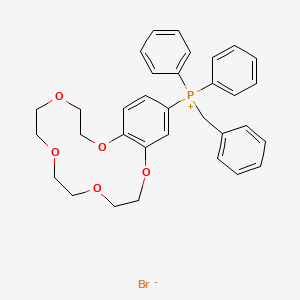

Phosphonium, (2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)diphenyl(phenylmethyl)-, bromide is a quaternary phosphonium salt characterized by a structurally complex cation. The core of the molecule features a benzopentaoxacyclopentadecinyl group, a 15-membered macrocyclic ether fused with a benzene ring and five oxygen atoms. This moiety is substituted with diphenyl and phenylmethyl groups at the phosphorus center, paired with a bromide counterion.

Properties

CAS No. |

134403-72-8 |

|---|---|

Molecular Formula |

C33H36BrO5P |

Molecular Weight |

623.5 g/mol |

IUPAC Name |

benzyl-(2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-yl)-diphenylphosphanium;bromide |

InChI |

InChI=1S/C33H36O5P.BrH/c1-4-10-28(11-5-1)27-39(29-12-6-2-7-13-29,30-14-8-3-9-15-30)31-16-17-32-33(26-31)38-25-23-36-21-19-34-18-20-35-22-24-37-32;/h1-17,26H,18-25,27H2;1H/q+1;/p-1 |

InChI Key |

MWFRWGONIGSRKR-UHFFFAOYSA-M |

Canonical SMILES |

C1COCCOC2=C(C=C(C=C2)[P+](CC3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)OCCOCCO1.[Br-] |

Origin of Product |

United States |

Preparation Methods

Conventional Heating Methods

Conventional heating methods involve stirring the reactants at elevated temperatures for extended periods. For example, a process for preparing phosphonium salts using chlorides involves stirring triphenylphosphine with a chloride in a solvent like N,N-dimethylformamide (DMF) at 100°C for 20 hours.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has become a popular method for preparing phosphonium salts due to its efficiency and reduced reaction times. This method involves heating the reaction mixture under microwave irradiation, typically in a solvent like tetrahydrofuran (THF), which is beneficial due to its dielectric properties. For example, benzyltriphenylphosphonium bromide can be synthesized using microwave irradiation at 60°C for 30 minutes with yields ranging from 87% to 98%.

Analysis of Preparation Conditions

Optimization of reaction conditions is crucial for achieving high yields and efficiency in phosphonium salt synthesis. Key factors include the choice of solvent, temperature, reaction time, and the power of microwave irradiation if used.

Solvent Selection

Solvents play a critical role in phosphonium salt synthesis. THF is often preferred for microwave-assisted reactions due to its ability to dissolve triphenylphosphine and its dielectric properties, which enhance microwave absorption. Other solvents like DMF and toluene can also be used but may require different conditions.

Temperature and Time

Temperature and reaction time significantly impact the yield and purity of the product. Microwave irradiation allows for rapid heating and shorter reaction times, typically around 30 minutes, compared to conventional heating methods that may require hours or even days.

Power and Pressure

In microwave-assisted synthesis, the power and pressure conditions must be optimized. For example, using 800 watts at 1 bar pressure has been shown to be effective for synthesizing benzyltriphenylphosphonium bromide.

Data Tables

Table 1: Optimization Conditions for Benzyltriphenylphosphonium Bromide Synthesis

| Solvent | Method | Temperature (°C) | PPh₃ (eq.) | Power (Watt) | Pressure (bar) | Time (t) | Yields (%) |

|---|---|---|---|---|---|---|---|

| Toluene | r.t. | - | 1.2 | - | - | 24 h | 50 |

| Toluene | r.t. | - | 1.2 | - | - | 5 d | 60 |

| Reflux | 120 | - | 1.2 | - | - | 8 h | 65 |

| MW | 120 | - | 1.3 | 750 | 1 | 30 min | 78 |

| MW | 60 | - | - | 800 | 1 | 30 min | 97 |

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis

| Method | Temperature (°C) | Time (t) | Solvent | Yield (%) |

|---|---|---|---|---|

| Conventional Heating | 100 | 20 h | DMF | Variable |

| Microwave-Assisted | 60 | 30 min | THF | 87-98 |

Chemical Reactions Analysis

Phosphonium, (2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)diphenyl(phenylmethyl)-, bromide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce phosphine oxides, while reduction may yield phosphines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the cytotoxic effects of phosphonium salts against cancer cell lines. For example:

- Cytotoxicity Studies : Phosphonium bromide derivatives have shown remarkable potency in inhibiting HeLa cancer cells. For instance, one derivative demonstrated an IC50 value significantly lower than that of cisplatin, a commonly used chemotherapy drug. Specifically, it was found to be approximately 12 times more potent than cisplatin after 24 hours of exposure .

- Mechanism of Action : The mechanism involves inducing apoptosis in cancer cells through caspase activation pathways. This property positions phosphonium salts as promising candidates for targeted cancer therapies .

Antibacterial and Antifungal Properties

Phosphonium compounds have also been investigated for their antimicrobial properties:

- Antibacterial Activity : Quaternary phosphonium salts have exhibited effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus. These compounds function by disrupting bacterial membranes and inhibiting biofilm formation .

- Antifungal Applications : Certain phosphonium derivatives have been tested for antifungal activity against pathogens affecting agricultural crops. Their efficacy in preventing fungal infections highlights their potential use in biocontrol strategies within agriculture .

Ionic Liquids and Green Chemistry

Phosphonium-based ionic liquids are being explored for their applications in green chemistry:

- Solvent Properties : These ionic liquids are recognized for their low volatility and ability to dissolve a wide range of compounds. They are used as solvents in various chemical reactions and processes .

- Catalysis : Phosphonium ionic liquids have shown promise as catalysts in organic reactions such as the Wittig reaction and other transformations involving carbon-carbon bond formation .

Material Science and Nanotechnology

The unique properties of phosphonium compounds make them suitable for applications in material science:

- Nanomaterials : Phosphonium salts can be utilized in the synthesis of nanomaterials with specific functionalities. Their ability to stabilize nanoparticles is particularly beneficial in developing advanced materials with tailored properties .

Biomedical Applications

The biomedical potential of phosphonium compounds extends beyond anticancer activity:

- Drug Delivery Systems : Phosphonium salts can be engineered to facilitate drug delivery by enhancing the solubility and stability of therapeutic agents. Their capacity to interact with biological membranes makes them ideal candidates for developing novel drug delivery systems .

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Anticancer Activity | Cytotoxic agents against cancer cell lines | IC50 values significantly lower than cisplatin |

| Antibacterial Properties | Antimicrobial agents | Effective against E. coli and S. aureus |

| Ionic Liquids | Solvents and catalysts | Low volatility; effective in organic reactions |

| Material Science | Nanoparticle stabilization | Useful in developing advanced materials |

| Biomedical Applications | Drug delivery systems | Enhances solubility and stability of drugs |

Case Studies

- Cytotoxicity Assessment : A study evaluated the anticancer efficacy of several phosphonium salts against HeLa cells. The results indicated that certain derivatives possess superior cytotoxicity compared to traditional chemotherapeutics like cisplatin.

- Antibacterial Efficacy : Research conducted on phosphonium-based ionic liquids revealed significant antibacterial activity against common pathogens. These findings support their potential role in developing new antimicrobial agents.

- Application in Green Chemistry : A comparative study on various ionic liquids demonstrated that those based on phosphonium exhibited excellent performance in catalyzing organic reactions while adhering to green chemistry principles.

Mechanism of Action

The mechanism of action of Phosphonium, (2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)diphenyl(phenylmethyl)-, bromide involves its interaction with molecular targets such as enzymes and receptors. The phosphonium ion can interact with negatively charged sites on proteins, altering their function. The cyclic structure of the compound allows it to fit into specific binding sites, enhancing its activity.

Comparison with Similar Compounds

Partition Coefficients

Phosphonium salts exhibit variable hydrophobicity depending on substituents. For example, trihexyl(tetradecyl)phosphonium bromide has a high partition coefficient (log P > 4) in ionic liquid-water systems, favoring non-polar environments . The target compound’s macrocyclic ether group likely increases hydrophilicity compared to purely alkyl-substituted analogs but remains less hydrophilic than ammonium salts.

Thermal Stability

Phosphonium salts generally tolerate temperatures exceeding 200°C . The target compound’s bulky aromatic substituents may enhance thermal stability relative to alkylphosphonium bromides, which degrade above 150°C .

Data Tables

Table 1: Structural and Physicochemical Comparison

*Hypothesized based on structural analysis.

Research Findings and Implications

Biological Activity

Phosphonium compounds have garnered significant attention in recent years due to their diverse biological activities and potential applications in various fields including antimicrobial therapy and enzyme inhibition. This article focuses on the specific compound “Phosphonium, (2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)diphenyl(phenylmethyl)-, bromide,” examining its biological activity through various studies and findings.

Overview of Phosphonium Compounds

Phosphonium compounds are characterized by a phosphorus atom bonded to four organic groups. They exhibit unique properties that make them suitable for various applications including as disinfectants and enzyme inhibitors. The biological activity of these compounds is often influenced by their structural characteristics such as the length of alkyl chains and the nature of substituents.

Antimicrobial Activity

Mechanism of Action

Phosphonium compounds have been shown to disrupt microbial cell membranes. The mechanism involves the interaction between the positively charged phosphonium ions and the negatively charged components of bacterial membranes. This disruption leads to increased permeability and ultimately cell death.

Research Findings

- Antibacterial Efficacy : Studies have demonstrated that phosphonium compounds exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:

- Comparison with Other Antimicrobials : The effectiveness of phosphonium compounds often rivals that of traditional antibiotics. For example:

Enzyme Inhibition

Inhibition of Bovine Serum Amine Oxidase (BSAO)

Phosphonium compounds have also been identified as effective inhibitors of BSAO. Kinetic studies revealed that phenylphosphonium salts act as competitive inhibitors:

- The binding affinity for BSAO was characterized by an association constant exceeding , indicating strong interactions at the active site .

- Inhibitory effects were correlated with the lipophilicity and steric hindrance of substituents on the phosphonium ion .

Study 1: Antimicrobial Properties

A recent study evaluated the antimicrobial properties of a series of quaternary phosphonium salts against various bacterial strains. The results indicated:

- Table 1: Antimicrobial Activity of Phosphonium Compounds

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| TPP-16 | 4 | E. coli |

| P6P-12A | 0.12 | S. aureus |

| P3P-12A | 0.98 | Enterococcus faecalis |

Study 2: Enzyme Inhibition

Another study focused on the inhibitory effects on BSAO:

- Table 2: Residual Activity of BSAO in Presence of Phosphonium Compounds

| Compound | Residual Activity (%) |

|---|---|

| Tetraphenylphosphonium | 0.5 |

| Ethyltriphenylphosphonium | 1 |

| Phenylphosphonium | <20 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.